N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea
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Overview
Description
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea is a chemical compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a urea moiety
Mechanism of Action
Target of Action
The compound N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, also known as Fluopicolide, primarily targets oomycetes , a group of filamentous microorganisms . It is used in agriculture to control diseases caused by these organisms, such as late blight of potato .
Mode of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from causing disease.
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other types of fungicides . This makes it a valuable tool in the control of diseases caused by these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with an isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl group, chlorination of the pyridine ring, and subsequent formation of the urea moiety. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}amine
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}thiourea
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}carbamate
Uniqueness
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea is unique due to the combination of its trifluoromethyl group, pyridine ring, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring and urea moiety provide versatile sites for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxyurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c9-5-1-4(8(10,11)12)2-14-6(5)3-17-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQPDIJRUXOLGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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